3-cinnamyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
3-Cinnamyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a purine derivative with a cinnamyl (3-phenylprop-2-en-1-yl) substituent at the N3 position and methyl groups at the N1 and N7 positions.
Properties
IUPAC Name |
4,7-dimethyl-2-[(E)-3-phenylprop-2-enyl]-6H-purino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2/c1-12-11-23-14-15(20-17(23)19-12)21(2)18(25)22(16(14)24)10-6-9-13-7-4-3-5-8-13/h3-9,11H,10H2,1-2H3,(H,19,20)/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YANAMQKZGIOINY-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1)N(C(=O)N(C3=O)CC=CC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN2C3=C(N=C2N1)N(C(=O)N(C3=O)C/C=C/C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cinnamyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. One common approach includes:
Formation of the Imidazole Ring: Starting with a purine derivative, the imidazole ring is constructed through cyclization reactions. This often involves the use of reagents like ammonium acetate and aldehydes under reflux conditions.
Cinnamyl Substitution: The cinnamyl group can be introduced via a Friedel-Crafts alkylation reaction, using cinnamyl chloride and a Lewis acid catalyst such as aluminum chloride.
Methylation: The methyl groups are typically added through alkylation reactions using methyl iodide and a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
3-cinnamyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting double bonds to single bonds.
Substitution: Nucleophilic substitution reactions can occur at the methyl groups or the cinnamyl moiety, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Research indicates that compounds similar to 3-cinnamyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione exhibit significant biological activities. Notably:
- Antidepressant-like Effects : Preliminary studies suggest that this compound may interact with serotonin receptors, particularly the 5-HT1A receptor, indicating potential antidepressant properties.
- Anti-inflammatory and Antioxidant Properties : The structural characteristics of this compound suggest it may possess anti-inflammatory and antioxidant effects, which are crucial in treating various diseases linked to oxidative stress and inflammation.
Applications in Medicinal Chemistry
The potential applications of 3-cinnamyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione include:
Neurological Disorders
Due to its interaction with serotonin receptors, this compound may be developed into therapeutic agents for treating depression and anxiety disorders.
Anti-inflammatory Treatments
The anti-inflammatory properties suggest its use in developing drugs aimed at conditions such as arthritis or other inflammatory diseases.
Antioxidant Formulations
Given its potential antioxidant effects, this compound could be included in formulations aimed at reducing oxidative stress-related conditions.
Case Studies
Several studies have explored the pharmacological effects of related compounds within the imidazopurine family:
Mechanism of Action
The mechanism of action of 3-cinnamyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. These interactions are often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and physicochemical profiles of imidazo[2,1-f]purine-2,4-dione derivatives are highly dependent on their substituents. Below is a detailed comparison of 3-cinnamyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione with key analogs:
Table 1: Structural and Functional Comparison of Imidazo[2,1-f]purine-2,4-dione Derivatives
Key Observations
Substituent-Driven Receptor Selectivity :
- Piperazinylalkyl chains (e.g., 3i, AZ-853/861) enhance 5-HT1A/5-HT7 affinity but reduce PDE inhibition . The fluorophenyl group in 3i improves metabolic stability and selectivity for serotonin receptors .
- Cinnamyl and benzyl groups (e.g., 3-cinnamyl, 3-(2-chlorobenzyl)) may favor interactions with hydrophobic receptor pockets, as seen in TGF-β inhibition .
Pharmacokinetic Properties :
- Lipophilicity (logP) varies significantly: Piperazinyl derivatives (e.g., AZ-853, logP ~3.5) are more lipophilic than cinnamyl analogs (estimated logP ~2.8), influencing blood-brain barrier penetration .
- Metabolic stability: Fluorinated derivatives (e.g., 3i) show moderate stability in human liver microsomes, while cinnamyl’s conjugated system may reduce oxidative metabolism .
Functional Outcomes: Antidepressant activity correlates with 5-HT1A agonism and brain penetration (e.g., AZ-853 vs. AZ-861) .
Biological Activity
3-Cinnamyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a member of the imidazopurine family, characterized by a unique structure that includes an imidazole ring fused with a purine moiety. This compound has garnered attention in medicinal chemistry due to its potential pharmacological properties attributed to its structural features, including the presence of cinnamyl and hydroxyphenyl groups.
- Molecular Formula : CHNO
- Molecular Weight : 377.448 g/mol
- CAS Number : 887463-02-7
The biological activity of 3-cinnamyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is primarily mediated through its interaction with specific molecular targets such as enzymes and receptors. The compound may function as an inhibitor or modulator of various biochemical pathways:
- Enzyme Inhibition : It can inhibit the activity of certain enzymes by binding to their active sites.
- Receptor Modulation : The compound may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
1. Antidepressant Effects
Studies have shown that derivatives of imidazo[2,1-f]purine compounds exhibit antidepressant-like effects through interactions with serotonin receptors, particularly the 5-HT1A receptor. This suggests a potential application in treating mood disorders.
2. Anti-inflammatory Properties
The structural characteristics of 3-cinnamyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione may confer anti-inflammatory properties. Compounds in this class have been observed to inhibit nitric oxide production in inflammatory models.
3. Antioxidant Activity
Research has indicated that similar compounds possess antioxidant properties, which can help mitigate oxidative stress in biological systems.
Case Studies and Research Findings
Synthesis and Structural Analysis
The synthesis of 3-cinnamyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic synthesis techniques. Key reactions include:
- Oxidation using potassium permanganate.
- Reduction with hydrogen gas in the presence of palladium.
- Substitution reactions at the imidazole ring using nucleophiles.
Q & A
Q. How to interpret conflicting SAR trends between imidazopurinediones and xanthine-based scaffolds?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
